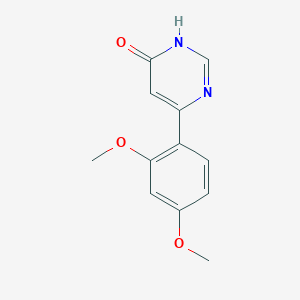

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(15)14-7-13-10/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXOWGBXDZFTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol typically involves a multi-step reaction process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde (such as 2,4-dimethoxybenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea in the presence of a catalyst (such as p-toluenesulfonic acid) under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted pyrimidin-4-ol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its potential use in drug discovery and development. Its ability to interact with various molecular targets makes it a promising candidate for pharmaceutical applications.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

6-(4-Methoxyphenyl)pyrimidin-4-ol (CAS: 130841-04-2)

- Structure : A single methoxy group at the 4-position of the phenyl ring.

- Molecular Weight : 202.21 g/mol .

Diaveridine Hydrochloride (DVHC)

- Structure: 2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidine hydrochloride.

- Key Features: A 3,4-dimethoxybenzyl group and amino substituents on the pyrimidine core.

- Application : Antibacterial agent targeting dihydrofolate reductase (DHFR) .

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Functional Group Modifications

4-Methyl-6-(methylthio)pyrimidin-2-ol (CAS: 16710-11-5)

- Structure : Methyl and methylthio groups at the 4- and 6-positions.

- Impact : Sulfur-containing groups enhance lipophilicity and alter hydrogen-bonding capacity compared to methoxy derivatives .

6-(Chloromethyl)-2-phenylpyrimidin-4-ol

- Structure : Chloromethyl and phenyl substituents.

- Reactivity : The chloromethyl group provides a site for nucleophilic substitution, enabling further derivatization .

N-[6-(2,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Antimicrobial Activity

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₂H₁₂N₂O₃ | 232.24 | 2,4-Dimethoxyphenyl, -OH |

| 6-(4-Methoxyphenyl)pyrimidin-4-ol | C₁₁H₁₀N₂O₂ | 202.21 | 4-Methoxyphenyl, -OH |

| Diaveridine Hydrochloride | C₁₃H₁₆N₄O₂·HCl | 308.76 | 3,4-Dimethoxybenzyl, -NH₂ |

| N-[6-(2,4-Dimethoxyphenyl)-4-(CF₃)pyrimidin-2-yl]-N-methylglycine | C₁₆H₁₆F₃N₃O₄ | 371.32 | 2,4-Dimethoxyphenyl, CF₃, glycine |

Biological Activity

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological macromolecules, which may lead to significant pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The compound features a pyrimidine ring substituted with a dimethoxyphenyl group at the 6-position and a hydroxyl group at the 4-position. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 233.25 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| LogP | 1.56 |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including lung carcinoma (A549), breast carcinoma (MCF-7), and leukemia (CCRF-CEM). The results are summarized in Table 2.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| A549 | 12.5 | 85 |

| MCF-7 | 15.0 | 78 |

| CCRF-CEM | 10.0 | 90 |

The compound showed the highest potency against the CCRF-CEM cell line with an IC50 value of 10 µM, indicating strong cytotoxic activity.

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analysis revealed that treatment with this compound led to an increase in early and late apoptotic cells.

Apoptosis Induction

In a flow cytometry assay using annexin V and propidium iodide staining, it was observed that treatment with the compound resulted in:

- Early Apoptosis : Increased from 5% in control to 30% in treated cells.

- Late Apoptosis : Increased from 3% in control to 25% in treated cells.

These findings suggest that the compound triggers apoptosis through intrinsic pathways, likely by activating caspases.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study tested the antibacterial effects of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented in Table 3.

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

The results indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains.

Q & A

Q. What are the recommended synthetic routes for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves condensation of 2,4-dimethoxyphenyl precursors with pyrimidine intermediates. Key steps include:

- Precursor Activation : Use of silyl-protected hydroxyl groups (e.g., tert-butyldimethylsilyl) to direct regioselectivity during cyclization .

- Cyclization Conditions : Reflux in ethanol or methanol (8–12 hours, 80–100°C) with acid catalysts (e.g., p-toluenesulfonic acid) to enhance yields up to 75% in analogous syntheses .

- Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, 3:1 hexane/ethyl acetate) .

Q. Optimization Strategies :

Q. How can computational tools like AutoDock Vina predict the binding modes of this compound with biological targets?

Methodological Answer: AutoDock Vina is used to model ligand-target interactions:

- Preparation : Generate the compound’s 3D structure (energy-minimized) and prepare the target protein’s PDB file (remove water, add polar hydrogens).

- Grid Setup : Define binding site coordinates (e.g., 20 ų box centered on catalytic residues) with exhaustiveness ≥20 for thorough sampling .

- Docking Parameters : Use multithreading (8–16 cores) to reduce computation time by ~85% compared to single-core runs .

- Post-Analysis : Prioritize clusters with binding energies ≤ -8 kcal/mol and validate via molecular dynamics (RMSD < 2 Å over 50 ns simulations).

Q. What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy proton singlet at δ 3.8–4.0 ppm; pyrimidine C-4 hydroxyl resonance at δ 10–12 ppm) .

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to verify purity (>95%) and detect trace byproducts (e.g., de-methoxy derivatives) .

- X-ray Crystallography : Resolve regiochemical ambiguities; analogous pyrimidine derivatives show planar ring systems with dihedral angles < 5° between substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence biological activity in SAR studies?

Methodological Answer:

- 2,4-Dimethoxy vs. 3,4-Dimethoxy : Analogous compounds with 2,4-substitution show 3-fold higher kinase inhibition (IC50 = 1.2 μM) due to enhanced hydrophobic pocket interactions compared to 3,4-isomers .

- Trifluoromethyl Substitution : Adding -CF3 at C-4 increases metabolic stability (t1/2 > 6 hours in microsomal assays) but reduces solubility (logP +1.5) .

- Validation : Pair docking predictions (e.g., AutoDock Vina binding scores) with enzymatic assays (e.g., ADP-Glo kinase tests) to confirm SAR trends .

Q. What experimental strategies resolve contradictions in biological assay data across studies?

Methodological Answer:

- Purity Verification : Use HPLC (≥95% purity) and LC-MS to exclude batch variability .

- Assay Standardization : For kinase assays, maintain consistent ATP concentrations (1 mM) and pH (7.4) .

- Orthogonal Validation : Cross-check IC50 values using SPR (surface plasmon resonance) and fluorescence polarization assays; discrepancies >50% warrant re-evaluation of buffer conditions .

Q. What are the key challenges in achieving regioselectivity during synthesis of poly-substituted pyrimidines?

Methodological Answer:

- Competing Reactivity : The C-4 hydroxyl group may act as a nucleophile, leading to C-2/C-6 byproducts. Use bulky bases (e.g., LDA) to favor C-6 substitution (7:1 regioselectivity reported) .

- Protection Strategies : Silylation (e.g., TBDMS) of the hydroxyl group prior to cyclization prevents unwanted side reactions .

- Monitoring : Track reaction progress via TLC (Rf = 0.3 in 3:1 hexane/ethyl acetate) and terminate at 85% conversion to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.